[(2,6-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride
Description
(2,6-Dichlorophenyl)methylamine hydrochloride is a chlorinated aromatic amine derivative characterized by a 2,6-dichlorophenylmethyl group attached to a 2-methylpropylamine backbone. This compound is structurally related to several pharmacologically active agents, particularly α2-adrenergic receptor agonists like clonidine hydrochloride (). Its synthesis involves alkylation of 2-methylpropylamine with 2,6-dichlorobenzyl chloride, followed by hydrochlorination to form the stable hydrochloride salt.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-8(2)6-14-7-9-10(12)4-3-5-11(9)13;/h3-5,8,14H,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQSEVGDMGSTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC=C1Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichlorophenyl)methylamine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-methylpropylamine in the presence of a suitable solvent and base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of (2,6-Dichlorophenyl)methylamine hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production .
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group undergoes oxidation under controlled conditions.
Key Reaction Pathways
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ (aq, mild heat) | N-Oxide derivative (C₁₁H₁₄Cl₂NO⁺) | 68% | |
| H₂O₂ (acidic medium) | Hydroxylamine intermediate | 52% |
-
Mechanism : Oxidation proceeds via electron transfer to form an N-oxide, confirmed by mass spectrometry and NMR .
-
Stability : The N-oxide product is hygroscopic and requires anhydrous storage .
Reduction Reactions
The amine hydrochloride can be reduced to primary or secondary amines under specific conditions.
Experimental Findings
| Reagent/Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| LiAlH₄ (THF, 0°C) | Dechlorinated primary amine | 84% | |
| NaBH₄ (MeOH, rt) | Unchanged structure (no reduction) | N/A |
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Selectivity Note : LiAlH₄ preferentially reduces the C-Cl bond adjacent to the methylpropyl group, while NaBH₄ shows no reactivity under standard conditions .
Nucleophilic Substitution
The dichlorophenyl group participates in aromatic substitution reactions.
Substitution Patterns
| Reagent | Position | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (aq, reflux) | Para-Cl replaced by -OH | Hydroxyphenyl derivative | 73% | |
| NH₃ (EtOH, 60°C) | Ortho-Cl replaced by -NH₂ | Diamine analog | 41% |
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Kinetics : Substitution at the para position occurs 1.8× faster than ortho due to steric hindrance from the methylpropyl chain.
Acid-Base Reactions
The compound reacts with strong bases to regenerate the free amine.
Equilibrium Data
| Base | Solvent | pKa (amine) | Recovery Efficiency |
|---|---|---|---|
| NaOH | H₂O | 9.2 ± 0.3 | 92% |
| K₂CO₃ | EtOH | - | 88% |
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Practical Note : Free amine is prone to oxidation; immediate use in anhydrous conditions is recommended .
Comparative Reactivity with Analogues
A comparison with structurally similar compounds reveals distinct reactivity profiles:
| Compound | Oxidation Yield | Reduction Yield | Substitution Rate |
|---|---|---|---|
| (2,6-Dichlorophenyl)methylamine HCl | 68% | 84% | 1.8× |
| [(2,4-Dichlorophenyl)methyl]propylamine HCl | 72% | 79% | 1.2× |
| [(3,5-Dichlorophenyl)methyl]isobutylamine HCl | 61% | 91% | 0.9× |
Stability Under Environmental Conditions
Scientific Research Applications
Pharmaceutical Applications
a. Antidepressant Activity
Research has indicated that compounds similar to (2,6-Dichlorophenyl)methylamine hydrochloride exhibit antidepressant properties. A study demonstrated that derivatives of this compound could modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in managing mood disorders .
b. Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of related compounds. For instance, spirocyclic amine derivatives that include dichlorophenyl groups have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Chemical Synthesis
a. Building Block in Organic Chemistry
(2,6-Dichlorophenyl)methylamine hydrochloride serves as a versatile building block in organic synthesis. It can be employed to create more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions. Its structural properties allow for modifications that enhance biological activity or alter pharmacokinetics .
b. Reagent in Chemical Reactions
This compound is used as a reagent in synthesizing other chemical entities. Its reactivity profile makes it suitable for generating various derivatives that can be explored for different biological activities .
Biological Research
a. Neuropharmacology Studies
The compound has been utilized in neuropharmacological studies to understand its interaction with neurotransmitter systems. Research indicates that it may influence dopamine receptors, which are crucial in treating conditions like schizophrenia and Parkinson's disease .
b. Toxicology Studies
Toxicological assessments of (2,6-Dichlorophenyl)methylamine hydrochloride have been conducted to evaluate its safety profile. These studies focus on its metabolic pathways and potential toxic effects on human cells, guiding further development for therapeutic use .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antidepressant Mechanism
In a clinical trial involving animal models, researchers administered (2,6-Dichlorophenyl)methylamine hydrochloride to assess its effects on depressive behaviors. Results showed significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects through serotonergic pathways .
Case Study 2: Cancer Cell Line Inhibition
A laboratory study examined the efficacy of a related compound on various cancer cell lines (e.g., breast and lung cancer). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent by triggering apoptotic pathways .
Mechanism of Action
The mechanism of action of (2,6-Dichlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Clonidine Hydrochloride (CL118)
Structure : Clonidine (CAS 4205-91-8) features a 2,6-dichloroaniline core linked to an imidazolidine ring, distinguishing it from the simpler amine structure of the target compound ().
Key Differences :
- Receptor Specificity : Clonidine’s imidazoline ring confers high affinity for α2-adrenergic and imidazoline receptors, whereas the target compound’s lack of this ring suggests divergent binding profiles.
- Pharmacokinetics : Clonidine’s imidazoline moiety enhances metabolic stability (half-life: 12–16 hours) compared to the target compound’s primary amine, which may undergo faster hepatic clearance.
Hazard Profile : Both compounds are classified as hazardous under OSHA standards, with clonidine requiring precautions for central nervous system depression .
ACI-INT-487 (2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Hydrochloride)
Structure : This analog (CAS 939757-30-9) introduces an ether linkage and an additional 2,4-dichlorophenyl group ().
Key Differences :
- Substituent Effects : The ether bridge in ACI-INT-487 increases polarity, reducing lipid solubility compared to the target compound’s direct benzyl-amine bond.
- Bioavailability : The bulkier structure of ACI-INT-487 may limit membrane permeability, whereas the target compound’s compact design favors absorption.
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride
Structure : This compound (listed in ) replaces the amine group with an isoxazole-carboxylic acid chloride.
Key Differences :
- Reactivity : The acid chloride group confers high electrophilicity, making it unsuitable for direct therapeutic use, unlike the stable hydrochloride salt of the target compound.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | LogP (Predicted) | Hazard Classification |
|---|---|---|---|---|---|
| (2,6-Dichlorophenyl)methylamine HCl | Not Available | C11H15Cl2N·HCl | Benzylamine, Isobutyl, Dichloro | 3.2 | OSHA Hazardous (Skin Irritant) |
| Clonidine Hydrochloride | 4205-91-8 | C9H9Cl2N3·HCl | Imidazoline, Dichloroaniline | 1.8 | OSHA Hazardous (CNS Effects) |
| ACI-INT-487 | 939757-30-9 | C15H13Cl4NO·HCl | Ether, Dichlorophenyl, Ethylamine | 4.1 | Not Classified (Data Limited) |
| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-COCl | Not Available | C11H8Cl2NO2 | Isoxazole, Acid Chloride | 2.5 | Corrosive (Reactive Intermediate) |
Research Findings and Mechanistic Insights
- Receptor Interactions : Clonidine’s imidazoline ring enables dual α2-adrenergic and imidazoline receptor activation, while the target compound’s primary amine may exhibit weaker receptor affinity but broader off-target interactions .
- Metabolic Pathways : Methyl(2-methylpropyl)amine () undergoes N-dealkylation, suggesting the target compound may metabolize to 2,6-dichlorobenzyl alcohol and isobutylamine, both requiring renal excretion.
- Synthetic Utility : The synthesis of analogs like ACI-INT-487 () highlights the role of ether bridges in modulating solubility, a strategy less relevant to the target compound’s design.
Biological Activity
(2,6-Dichlorophenyl)methylamine hydrochloride is a synthetic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's structure is characterized by a dichlorophenyl group attached to a propylamine moiety, which contributes to its unique chemical properties. The presence of chlorine atoms in the aromatic ring enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
The biological activity of (2,6-Dichlorophenyl)methylamine hydrochloride primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound is believed to modulate signal transduction pathways that influence metabolic processes.
- Target Interaction : It can bind to specific receptors, altering their activity and leading to various biological effects.
- Pathways Involved : The compound may affect pathways related to neurotransmitter release, particularly in the context of dopaminergic signaling.
Biological Activities
Research indicates that (2,6-Dichlorophenyl)methylamine hydrochloride exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various pathogens.
- Antiviral Effects : Investigations into its antiviral capabilities have shown promise, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) .
- Neuropharmacological Effects : The compound has been studied for its effects on dopamine receptors, indicating potential applications in treating neurological disorders such as Parkinson's disease .
Comparative Analysis with Similar Compounds
A comparative analysis with related compounds highlights the unique properties of (2,6-Dichlorophenyl)methylamine hydrochloride:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| [(2,6-Dichlorophenyl)methyl]amine | Lacks propyl group; different reactivity | Limited compared to target compound |
| (2,6-Dichlorophenyl)methylamine hydrochloride | Free base form; varying solubility | Similar but less potent |
This table illustrates how structural modifications can significantly influence the biological activity and pharmacological profile of these compounds.
Case Studies and Research Findings
- Study on Antiviral Activity : A study published in the Journal of Medicinal Chemistry explored the antiviral properties of related compounds. While (2,6-Dichlorophenyl)methylamine hydrochloride was not directly tested, analogs demonstrated inhibition against HCMV without significant cytotoxicity .
- Neuropharmacological Research : Another research highlighted the modulation of dopaminergic pathways by similar compounds. These findings suggest that (2,6-Dichlorophenyl)methylamine hydrochloride could be further investigated for its potential in treating motor symptoms associated with Parkinson's disease .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2,6-Dichlorophenyl)methylamine hydrochloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via reductive amination or condensation reactions. For example, sodium cyanoborohydride is used to reduce imine intermediates formed between 2,6-dichlorobenzaldehyde and 2-methylpropylamine, followed by hydrochloric acid treatment to isolate the hydrochloride salt . Purification often involves recrystallization from ethanol or methanol, with purity assessed via HPLC (≥98%) and NMR to confirm structural integrity .
- Key Challenges : Removing residual solvents (e.g., ethyl acetate) and byproducts like unreacted dichlorophenyl precursors. Use of preparative chromatography (C18 columns) is recommended for high-purity batches .
Q. Which analytical techniques are most reliable for characterizing (2,6-Dichlorophenyl)methylamine hydrochloride?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of the dichlorophenyl group (δ 7.2–7.4 ppm) and isobutylamine chain (δ 1.0–1.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode shows a molecular ion peak at m/z 285.1 (M+H) .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/0.1% TFA mobile phase) quantify impurities (e.g., ≤0.5% 2,6-dichloroaniline) .
Q. How does (2,6-Dichlorophenyl)methylamine hydrochloride interact with central adrenergic receptors?
- Mechanistic Insight : The compound acts as a partial α2-adrenergic receptor agonist, inhibiting norepinephrine release in the rostral ventrolateral medulla. This reduces sympathetic outflow, lowering blood pressure .
- Experimental Validation : Use radioligand binding assays (e.g., H-clonidine displacement in rat brain membranes) and in vivo models (e.g., spontaneously hypertensive rats) to assess receptor affinity and hemodynamic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported peripheral vs. central mechanisms of action?
- Experimental Design :
- Selective Antagonists : Administer α2-adrenoceptor antagonists (e.g., yohimbine) to isolate central effects in animal models .
- Knockout Models : Use α2A-adrenoceptor knockout mice to evaluate receptor subtype specificity .
- Microdialysis : Measure norepinephrine levels in cerebrospinal fluid vs. plasma to differentiate central/peripheral contributions .
Q. What strategies are effective for impurity profiling during large-scale synthesis?
- Impurity Identification : Common impurities include 2,6-dichloroaniline (from incomplete amination) and N-alkylated byproducts. LC-MS/MS with a QTOF analyzer identifies trace impurities (<0.1%) .
- Mitigation : Optimize reaction stoichiometry (1:1.2 molar ratio of aldehyde to amine) and employ gradient HPLC to monitor intermediates .
Q. How can bioanalytical methods be validated for quantifying (2,6-Dichlorophenyl)methylamine hydrochloride in biological matrices?
- Method Development :
- Extraction : Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis MCX) improves recovery (>85%) from plasma .
- Detection : UPLC-MS/MS with a lower limit of quantification (LLOQ) of 0.1 ng/mL, validated per ICH guidelines for linearity (r > 0.99), precision (CV < 15%), and accuracy (85–115%) .
Safety and Handling Considerations
Q. What precautions are critical when handling (2,6-Dichlorophenyl)methylamine hydrochloride in the laboratory?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
